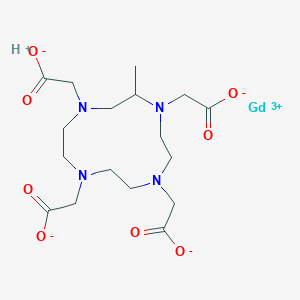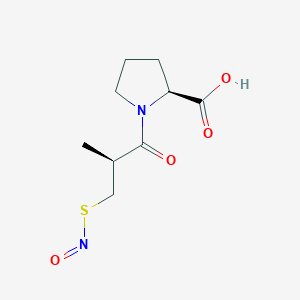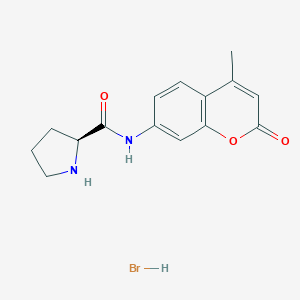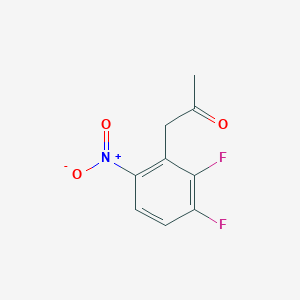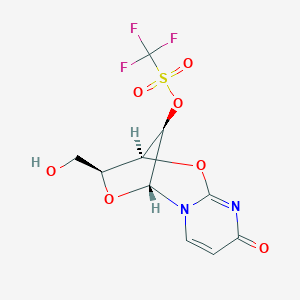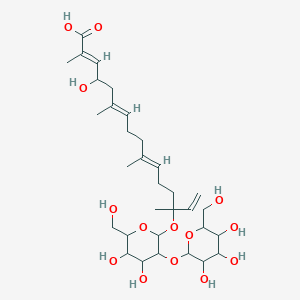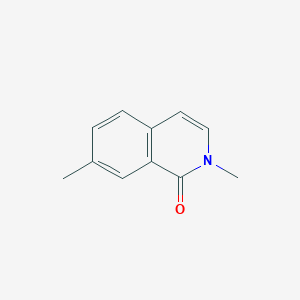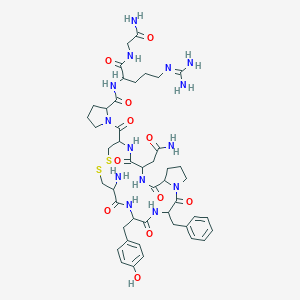![molecular formula C8H11NO B054875 3-[(Methylamino)methyl]phenol CAS No. 123926-62-5](/img/structure/B54875.png)
3-[(Methylamino)methyl]phenol
Vue d'ensemble
Description
“3-[(Methylamino)methyl]phenol” is a chemical compound with the molecular formula C8H11NO . It is a major metabolite of carcinogenic o-toluidine and causes DNA damage in the presence of Cu (II) .
Synthesis Analysis
The synthesis of “3-[(Methylamino)methyl]phenol” involves several steps. One method involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions . The product is then subjected to reductive deoxygenation and demethylation to obtain the final compound .
Molecular Structure Analysis
The molecular structure of “3-[(Methylamino)methyl]phenol” consists of a phenol group with a methylamino methyl substituent . The molecular weight is 137.18 . The InChI code for this compound is 1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 .
Chemical Reactions Analysis
Phenols, including “3-[(Methylamino)methyl]phenol”, are highly reactive and can undergo various reactions. They are particularly reactive towards electrophilic aromatic substitution reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“3-[(Methylamino)methyl]phenol” is a solid at room temperature . It has a molecular weight of 137.18 . The compound’s InChI code is 1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 .
Applications De Recherche Scientifique
Application in Coordination Chemistry
Scientific Field
Summary of the Application
This compound is used in the synthesis and characterization of new polynuclear zinc(II) complexes . These complexes have been shown to have diverse applications in materials science .
Methods of Application
The compound is used to form tridentate ligands, which are then used to form the zinc(II) complexes . The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis .
Results or Outcomes
The study highlighted the crucial role of hydrogen bonding in shaping the structures of these complexes . The energy of the H-bonding interaction in the solid-state structures of the complexes was estimated by DFT calculation .
Application in Microbiology
Scientific Field
Summary of the Application
The compound has been shown to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus .
Methods of Application
The compound was specifically targeted toward the quorum regulator SarA of S. aureus . This was achieved through an in silico approach .
Results or Outcomes
The compound showed significant reduction in the expression of representative virulence genes . It also showed negligible antimicrobial activity and markedly reduced the minimum inhibitory concentration of conventional antibiotics when used in combination .
Application in Organic Chemistry
Scientific Field
Summary of the Application
The compound is used in the synthesis of sulfone derivatives .
Methods of Application
The specific methods of application in this field are not detailed in the available resources .
Results or Outcomes
The synthesized sulfone derivatives were assessed for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria .
Orientations Futures
Propriétés
IUPAC Name |
3-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUOJMODQRWSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440622 | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylamino)methyl]phenol | |
CAS RN |
123926-62-5 | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(methylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

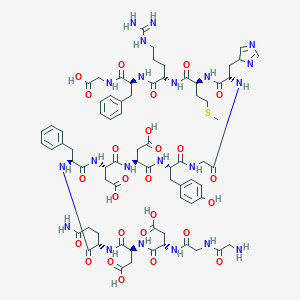
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
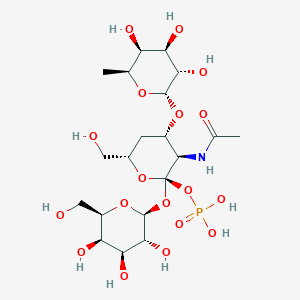
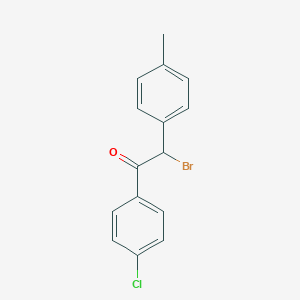
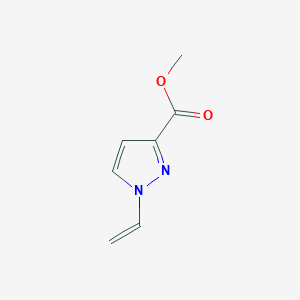
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
